(Z)-9-Hexadecenal

Description

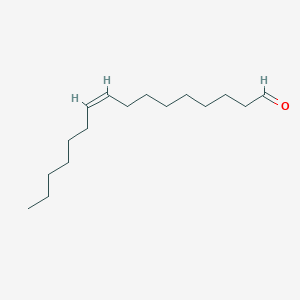

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hexadec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPVVMKZTVQDTL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041194 | |

| Record name | (Z)-9-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-04-6 | |

| Record name | (Z)-9-Hexadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecenal, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecenal, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-9-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HEXADECENAL, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXO9ML6I2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and Analysis of (Z)-9-Hexadecenal in the Sex Pheromone of Heliothis armigera

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, analysis, and biological relevance of (Z)-9-Hexadecenal, a key minor component of the sex pheromone of the cotton bollworm, Heliothis armigera (also known as Helicoverpa armigera). This document details the experimental protocols used for its identification, the quantitative composition of the pheromone blend, its biosynthetic pathway, and the mechanism of its reception by the male moth.

Introduction

Heliothis armigera is a highly destructive agricultural pest with a global distribution. The female-produced sex pheromone is crucial for its reproductive success, mediating long-range attraction of male moths. Initial studies identified (Z)-11-hexadecenal as the primary component of this pheromone blend. However, subsequent research revealed the presence and importance of this compound as a minor, yet essential, component for optimal male attraction.[1][2] The precise ratio of these two compounds is critical for effective chemical communication and reproductive isolation.[3] This guide delves into the scientific investigations that have elucidated the role of this compound in this intricate chemical communication system.

Data Presentation: Quantitative Analysis of the Heliothis armigera Sex Pheromone Blend

The composition of the female H. armigera sex pheromone gland has been analyzed in numerous studies. While (Z)-11-hexadecenal is the most abundant component, this compound is consistently present in smaller quantities. The following table summarizes the quantitative data from various findings.

| Component | Relative Abundance (%) | Reference |

| (Z)-11-Hexadecenal | 90-99% | [4][5] |

| This compound | 1-10% | [4][5] |

| (Z)-11-Hexadecenal : this compound Ratio | 97:3 | [1][2] |

| (Z)-11-Hexadecenal : this compound Ratio | 2.1:100 (in a specific study) | [3] |

| Other minor components | Traces | [4][5] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the discovery and analysis of this compound in H. armigera.

Pheromone Gland Extraction

This protocol describes the general procedure for excising the pheromone glands from female moths for chemical analysis.

-

Insect Rearing: H. armigera larvae are reared on an artificial diet under controlled conditions (typically 25-27°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).

-

Gland Dissection:

-

Select 2- to 3-day-old virgin female moths, as this is the peak period for pheromone production.

-

Anesthetize the moth by chilling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

The gland is typically everted during the "calling" behavior of the female.

-

-

Extraction:

-

Immediately place the excised glands in a small vial containing a high-purity solvent (e.g., hexane or dichloromethane).

-

The amount of solvent should be minimal (e.g., 50-100 µL per gland) to ensure a concentrated extract.

-

Allow the extraction to proceed for a period ranging from 30 minutes to several hours at room temperature.

-

The resulting extract can be directly analyzed or stored at low temperatures (e.g., -20°C) for later use.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating and identifying the volatile components of the pheromone extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of these long-chain aldehydes.

-

Injection: A small volume (e.g., 1-2 µL) of the pheromone extract is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 50-60°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10°C per minute to 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

-

Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-400.

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic synthetic standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of a male moth's antenna to odor stimuli, providing evidence for the biological activity of pheromone components.

-

Antenna Preparation:

-

A male moth is restrained, and one of its antennae is carefully excised at the base.

-

The tip of the antenna is also cut to allow for electrical contact.

-

-

Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl).

-

Stimulus Delivery:

-

A stream of purified and humidified air is continuously passed over the antenna.

-

A puff of air carrying a known concentration of the test compound (e.g., synthetic this compound) is introduced into the main airstream.

-

-

Signal Recording and Analysis: The change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and measured. A significant EAG response indicates that the compound is detected by the moth's olfactory system.

Field Trapping Experiments

Field trials are essential to confirm the behavioral activity of the identified pheromone components under natural conditions.

-

Trap Design: Various trap designs can be used, such as funnel traps or sticky traps.

-

Lure Preparation:

-

Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum or a plastic vial.

-

Different lures are prepared with varying ratios of (Z)-11-hexadecenal and this compound to test for the most attractive blend. Control lures containing only the major component or no compounds are also used.

-

-

Experimental Layout:

-

Traps are deployed in a randomized block design in the field.

-

A sufficient distance (e.g., >50 meters) is maintained between traps to avoid interference.

-

-

Data Collection: The number of male H. armigera moths captured in each trap is recorded at regular intervals.

-

Statistical Analysis: The trap catch data are statistically analyzed to determine if the addition of this compound significantly increases the attractiveness of the lure compared to (Z)-11-hexadecenal alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to this compound in H. armigera.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overlooked component: (Z)-9-tetradecenal as a sex pheromone in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Architectonics of Attraction: A Technical Guide to the Biosynthesis of (Z)-9-Hexadecenal in Lepidoptera

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of (Z)-9-Hexadecenal, a key sex pheromone component in many Lepidoptera species, has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the enzymatic processes, quantitative data, and experimental methodologies crucial for understanding and potentially manipulating this vital biological signaling system.

This compound is a primary constituent of the sex pheromone blend of numerous moth species, including the destructive agricultural pest Helicoverpa armigera (the cotton bollworm). An understanding of its biosynthesis is paramount for the development of novel and sustainable pest management strategies, such as mating disruption and targeted attractants.

This guide elucidates the multi-step enzymatic cascade that begins with common fatty acid precursors and culminates in the production of this specific signaling molecule. The core of this pathway involves the coordinated action of desaturases and fatty acyl reductases, enzymes that are highly specific in their function.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Lepidoptera, particularly in well-studied species like Helicoverpa armigera, is a fascinating example of metabolic engineering for chemical communication. The pathway initiates with a common C16 saturated fatty acid, palmitic acid, and proceeds through a series of modifications primarily within the female's pheromone gland.

The key steps are:

-

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of palmitoyl-CoA from acetyl-CoA.

-

Desaturation: A crucial step involves the introduction of a double bond into the palmitoyl-CoA chain. In the case of this compound, a Δ9-desaturase is responsible for creating a cis double bond at the 9th carbon position, yielding (Z)-9-hexadecenoyl-CoA. In some species, a Δ11-desaturase can also contribute to the precursor pool, which can then be modified.

-

Reduction: The resulting (Z)-9-hexadecenoyl-CoA is then reduced to the corresponding aldehyde, this compound, by a fatty acyl reductase (FAR). This is often the final step in the biosynthesis of this specific pheromone component.

The precise ratio of this compound to other pheromone components, such as (Z)-11-Hexadecenal, is critical for species-specific communication and is tightly regulated by the differential expression and substrate specificity of the enzymes involved.[1][2]

Quantitative Data Insights

The production of this compound is a quantitatively controlled process. The tables below summarize key data on the relative abundance of fatty acid precursors and the production titers achieved in heterologous systems.

Table 1: Relative Abundance of Fatty Acyl Precursors in the Pheromone Gland of Helicoverpa armigera

| Fatty Acyl Precursor | Relative Abundance (%) |

| (Z)-9-Hexadecenoate | Minor component |

| (Z)-11-Hexadecenoate | Major component |

| Palmitate | Precursor |

| Stearate | Precursor |

Note: The exact ratios can vary and are influenced by the expression levels of different desaturase genes.[1][2]

Table 2: Production of this compound and Related Compounds in Engineered Saccharomyces cerevisiae [3]

| Compound | Titer (mg/L) |

| This compound | 45.9 |

| (Z)-11-Hexadecenal | 22.7 |

| (Z)-9-Hexadecenoic acid | 87.6 |

| (Z)-11-Hexadecenoic acid | 47.4 |

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Caption: Relationship between desaturase gene expression and pheromone blend ratio.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Heterologous Expression and Functional Characterization of Desaturases in Saccharomyces cerevisiae

This protocol outlines the steps for expressing a candidate moth desaturase gene in yeast to determine its function.

1. Materials:

-

Yeast expression vector (e.g., pYES2/NT/C)

-

Saccharomyces cerevisiae strain deficient in endogenous desaturase activity (e.g., ole1 mutant)

-

Competent E. coli for plasmid propagation

-

Yeast transformation reagents (e.g., Lithium Acetate/PEG method)

-

Selective yeast growth media (e.g., SC-Ura with galactose)

-

Fatty acid substrates (e.g., palmitic acid)

-

GC-MS for fatty acid analysis

2. Procedure:

-

Gene Amplification and Cloning: Amplify the open reading frame of the candidate desaturase gene from pheromone gland cDNA. Clone the amplified product into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the ole1 mutant yeast strain using the lithium acetate/PEG method. Select for transformants on appropriate selective media.

-

Expression Induction: Grow a starter culture of the transformed yeast in selective media with raffinose as the carbon source. Induce gene expression by transferring the culture to a medium containing galactose.

-

Substrate Feeding: Supplement the culture medium with the fatty acid substrate (e.g., 0.5 mM palmitic acid) at the time of induction.

-

Fatty Acid Extraction and Analysis: After a 48-72 hour induction period, harvest the yeast cells. Extract total fatty acids and convert them to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to identify the desaturated products.

Caption: Workflow for heterologous expression of a desaturase in yeast.

Protocol 2: GC-MS Analysis of Pheromone Gland Extracts

This protocol provides a detailed method for the extraction and analysis of pheromone components from lepidopteran pheromone glands.

1. Materials:

-

Virgin female moths

-

Hexane (GC grade)

-

Glass capillaries

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Internal standard (e.g., tetradecane)

2. Procedure:

-

Pheromone Gland Extraction: Excise the pheromone glands from virgin female moths during their calling period. Extract the glands in a small volume of hexane (e.g., 20 µL) containing an internal standard for 30 minutes at room temperature.

-

Sample Preparation: Carefully transfer the hexane extract to a clean vial for analysis.

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.

-

-

Data Analysis: Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards. Quantify the components relative to the internal standard.

This in-depth guide serves as a critical resource for the scientific community, fostering further research into the fascinating world of insect chemical communication and paving the way for innovative and environmentally benign pest control solutions.

References

- 1. Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expressional divergences of two desaturase genes determine the opposite ratios of two sex pheromone components in Helicoverpa armigera and Helicoverpa assulta [pubmed.ncbi.nlm.nih.gov]

- 3. De novo biosynthesis of sex pheromone components of Helicoverpa armigera through an artificial pathway in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]

(Z)-9-Hexadecenal: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenal is a naturally occurring long-chain aliphatic aldehyde that plays a crucial role as a semiochemical in the communication of numerous organisms, most notably as a potent sex pheromone in a wide array of insect species. Its presence is not limited to the animal kingdom, as it has also been identified in certain plant species. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and biosynthetic pathways of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on clarity and utility, incorporating detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of this significant bioactive compound.

Natural Occurrence and Quantitative Data

This compound is predominantly found in insects, where it functions as a critical component of sex pheromone blends, facilitating mate recognition and reproductive isolation between species.[1] Its role is particularly well-documented in the order Lepidoptera (moths and butterflies). The precise ratio of this compound to other pheromone components is often species-specific and crucial for effective chemical communication. The compound has also been reported in some plant species, such as Panax ginseng.[1]

Below is a summary of the quantitative occurrence of this compound in the pheromone blends of several insect species.

| Species | Order | Family | Role of this compound | Relative Abundance (%) | Reference |

| Helicoverpa armigera (Cotton Bollworm) | Lepidoptera | Noctuidae | Sex Pheromone | 1-10 | (Zhang et al., 2012) |

| Helicoverpa assulta | Lepidoptera | Noctuidae | Sex Pheromone | ~93 | (BenchChem) |

| Heliothis virescens (Tobacco Budworm) | Lepidoptera | Noctuidae | Sex Pheromone | Minor component | (Pope et al., 2008) |

| Chilo suppressalis (Asiatic Rice Borer) | Lepidoptera | Crambidae | Sex Pheromone | Component of active blend | (Ando et al., 1980) |

| Heliothis subflexa | Lepidoptera | Noctuidae | Sex Pheromone | Component of blend | (Teal et al., 1981) |

| Heliothis maritima | Lepidoptera | Noctuidae | Sex Pheromone | Present | (PubChem) |

| Linepithema humile (Argentine Ant) | Hymenoptera | Formicidae | Trail Pheromone | Present | (Choe et al., 2012) |

Experimental Protocols

The identification and quantification of this compound from natural sources require meticulous and sensitive analytical techniques. The following are detailed methodologies for the key experiments commonly employed.

Pheromone Extraction from Insect Glands

This protocol describes the solvent extraction of pheromones from the glands of female moths.

Materials:

-

Virgin female moths (at the peak of calling behavior)

-

Hexane (HPLC grade)

-

Microsyringes or fine-tipped forceps

-

Small glass vials with PTFE-lined caps

-

Dissecting microscope

Procedure:

-

Anesthetize a virgin female moth by chilling it on ice for a few minutes.

-

Under a dissecting microscope, carefully excise the pheromone gland, which is typically located at the tip of the abdomen (intersegmental membrane between the 8th and 9th abdominal segments).

-

Immediately place the excised gland into a small glass vial containing a known, small volume of hexane (e.g., 50-100 µL).

-

Allow the extraction to proceed for 30 minutes to 1 hour at room temperature.

-

Carefully remove the gland tissue from the vial.

-

The resulting hexane extract, containing the pheromone components, can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or stored at -20°C until analysis.

Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile and semi-volatile compounds from the headspace of a sample.[2][3][4][5][6]

Materials:

-

SPME device with a suitable fiber coating (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)

-

Glass chamber or vial to house the insect

-

Heating block or incubator (optional, for temperature control)

-

GC-MS system with a SPME inlet liner

Procedure:

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 250°C) for a specified time to remove any contaminants.

-

Sample Preparation: Place one or more "calling" (pheromone-releasing) female insects into a clean, airtight glass chamber.

-

Extraction: Expose the conditioned SPME fiber to the headspace above the insects within the chamber. The extraction time and temperature will need to be optimized depending on the insect species and the volatility of the pheromone but typically ranges from 30 minutes to several hours at room temperature.

-

Desorption and Analysis: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of a GC-MS. The high temperature of the inlet will desorb the trapped analytes onto the GC column for separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating, identifying, and quantifying the components of a pheromone blend.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Splitless mode is often used for trace analysis. The inlet temperature is typically set to 250°C.

-

Oven Temperature Program: An example program could be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic synthetic standard. The mass spectrum of this compound will show characteristic fragmentation patterns for a C16 mono-unsaturated aldehyde.

Biosynthesis of this compound

The biosynthesis of this compound in moths is a well-studied example of Type I pheromone production, which originates from fatty acid metabolism.[7] The pathway involves a series of enzymatic modifications to a saturated fatty acid precursor. In plants, aliphatic aldehydes are also derived from fatty acids through pathways such as the lipoxygenase (LOX) pathway.[8][9][10][11]

Biosynthesis in Moths

The general biosynthetic pathway for this compound in many moth species, such as Helicoverpa assulta, starts with palmitic acid (a C16 saturated fatty acid).[7]

-

Desaturation: The first committed step is the introduction of a double bond into the fatty acid chain. A specific fatty acyl-CoA desaturase, a Δ9-desaturase, acts on palmitoyl-CoA to introduce a cis double bond at the 9th carbon position, forming palmitoleoyl-CoA.

-

Reduction: The carboxyl group of the unsaturated fatty acyl-CoA is then reduced to an alcohol. This two-step reduction is catalyzed by a fatty acyl-CoA reductase (FAR), yielding (Z)-9-Hexadecen-1-ol.

-

Oxidation: Finally, the terminal alcohol group is oxidized to an aldehyde. This final step is catalyzed by an alcohol dehydrogenase/oxidase, resulting in the formation of this compound.

Visualizations

Experimental Workflow for Pheromone Analysis

Biosynthetic Pathway of this compound in Moths

References

- 1. This compound | C16H30O | CID 5364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for solid-phase microextraction method development | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 10. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | Semantic Scholar [semanticscholar.org]

- 11. Green Leaf Volatiles in the Atmosphere—Properties, Transformation, and Significance [mdpi.com]

The Role of (Z)-9-Hexadecenal in Insect Chemical Communication: A Technical Guide

Abstract

(Z)-9-Hexadecenal is a pivotal semiochemical in the chemical communication systems of numerous insect species. This long-chain aldehyde plays a crucial role as both a sex pheromone component, primarily in Lepidoptera, and a trail pheromone in certain Formicidae. Its activity is often concentration-dependent and contingent on its presence within a specific blend of other semiochemicals. This technical guide provides an in-depth analysis of the role of this compound, detailing its function, the behavioral and electrophysiological responses it elicits, and the underlying signaling pathways. The document is intended for researchers, scientists, and professionals in drug development and pest management, offering a comprehensive resource with quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound is a versatile chemical messenger involved in both intraspecific and interspecific communication among insects.[1] Within a single species, it is widely recognized as a component of sex pheromones, particularly in moths (Lepidoptera), where it is crucial for mate attraction and reproductive isolation.[2] Beyond its role in mating, this compound was also identified as a trail pheromone in the Argentine ant, guiding workers to food sources.[1] The precise blend and concentration of this compound with other pheromonal components are critical for eliciting specific behaviors, highlighting its importance in maintaining species-specific communication channels.

Role as a Sex Pheromone in Lepidoptera

In many moth species, this compound is a key component of the female-emitted sex pheromone blend that attracts conspecific males. Its effect can be synergistic, where its presence enhances the attractiveness of the primary pheromone component, or it can be a minor but essential component of the blend.

Case Study: Helicoverpa armigera (Cotton Bollworm)

In the cotton bollworm, Helicoverpa armigera, this compound is a minor but essential component of the female's sex pheromone blend. The major component is (Z)-11-hexadecenal.[1][2] The precise ratio of these two compounds is crucial for attracting male moths.[1] The typical blend consists of (Z)-11-hexadecenal and this compound in a ratio of approximately 97:3.[3] This specific ratio is critical for reproductive isolation from closely related species. For instance, the sympatric species Helicoverpa assulta uses the same two compounds but in a reversed ratio of approximately 7:93 ((Z)-11-hexadecenal to this compound).[1]

Synergistic and Antagonistic Interactions

The behavioral response of an insect to this compound is rarely due to the compound acting alone. In the cranberry girdler (Chrysoteuchia topiaria), this compound acts synergistically with the primary pheromone component, (Z)-11-hexadecenal, to enhance the attraction of male moths.[1][2] Conversely, in some species, the presence of this compound in an incorrect ratio or its detection by a closely related species can act as an antagonist, inhibiting the mating response.

Role as a Trail Pheromone in Formicidae

In the world of ants, this compound is a key component in organizing collective foraging. It is a significant trail pheromone for several ant species, most notably the invasive Argentine ant, Linepithema humile.[1] Worker ants deposit this chemical from their Pavan's gland to create trails that guide nestmates to food sources. The presence of this compound on a trail elicits strong trail-following behavior, enabling efficient recruitment and exploitation of resources.[1] Studies have shown that synthetic this compound can effectively induce trail-following in Argentine ants, with its effectiveness being concentration-dependent.[1]

Quantitative Data

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses to this compound.

Table 1: Pheromone Blend Composition in Helicoverpa Species

| Species | (Z)-11-hexadecenal (%) | This compound (%) | Reference |

| Helicoverpa armigera | 97 | 3 | [3] |

| Helicoverpa assulta | 7 | 93 | [1] |

Table 2: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Pheromone Blends

| Treatment (Blend Ratio of Z-11-Hexadecenal : Z-9-Hexadecenal) | Mean EAG Response (mV) |

| 97:3 (Standard Pheromone) | 2.03 |

| Z-10-Hexadecenal : Z-9-Hexadecenal (97:3) | 1.86 |

| Z-12-Hexadecenal : Z-9-Hexadecenal (97:3) | 1.03 |

| Z-13-Hexadecenal : Z-9-Hexadecenal (97:3) | 0.87 |

| 100% Z-11-Hexadecenal | 1.71 |

| Hexane (Control) | 0.14 |

| Data adapted from a study on EAG responses to isomers of the major pheromone component blended with this compound.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify biologically active compounds from a complex mixture, such as a pheromone gland extract.

-

Sample Preparation: Extract the pheromone gland of a female moth in a small volume of a suitable solvent (e.g., hexane).

-

GC Analysis: Inject the extract into a gas chromatograph (GC) equipped with a non-polar capillary column. The GC separates the individual components of the extract.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to the GC's flame ionization detector (FID) for chemical analysis, and the other is directed towards the insect antenna preparation.

-

Antennal Preparation: An excised antenna from a male moth is mounted between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

-

EAD Recording: The effluent from the GC flows over the antennal preparation. When a biologically active compound elutes from the column and contacts the antenna, it elicits a depolarization of the antennal receptors, which is recorded as a negative voltage change (the EAG signal).

-

Data Analysis: The EAG signal is displayed simultaneously with the FID chromatogram. Peaks in the FID chromatogram that correspond in time with EAG responses indicate the presence of an electrophysiologically active compound.

Y-Tube Olfactometer Bioassay

This assay is used to test the behavioral response of an insect to an odor source in a choice test.

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms. A constant, purified, and humidified airflow is passed through each arm from the ends of the side arms towards the central arm.

-

Stimulus Application: A filter paper treated with a specific concentration of this compound or a blend is placed in one of the side arms. The other arm contains a filter paper treated with the solvent alone (control).

-

Insect Release: A single insect is introduced at the downwind end of the central arm.

-

Observation: The insect is allowed a set amount of time to make a choice. A choice is recorded when the insect walks a certain distance into one of the side arms.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates an attractive response.

Wind Tunnel Bioassay

This assay allows for the observation of a more complete behavioral repertoire in response to an odor plume.

-

Apparatus: A wind tunnel that generates a laminar airflow of a controlled speed. The upwind end of the tunnel contains the odor source, and the downwind end has a release platform for the insect.

-

Odor Plume Generation: The test compound or blend is released from a point source at the upwind end of the tunnel, creating an odor plume that meanders downwind.

-

Insect Release: A male moth is placed on the release platform.

-

Behavioral Observation: The moth's flight behavior is observed and recorded. Key behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight perpendicular to the wind), and landing at the source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different treatments and concentrations.

Signaling Pathway

The detection of this compound by an insect's antenna initiates a signal transduction cascade within the olfactory sensory neurons (OSNs).

Peripheral Events

Pheromone molecules enter the sensillum lymph through pores in the sensillar cuticle. Here, they are thought to be bound by Pheromone-Binding Proteins (PBPs), which transport the hydrophobic pheromone molecules to the dendritic membrane of the OSN.

Receptor Activation and Signal Transduction

This compound binds to a specific Olfactory Receptor (OR) located on the dendritic membrane of the OSN. In Helicoverpa armigera, the receptor HarmOR6 has been identified as being tuned to this compound. Insect ORs are ligand-gated ion channels that are typically composed of a specific ORx subunit and a highly conserved co-receptor (Orco).

The binding of the pheromone to the OR complex is believed to cause a conformational change, leading to the opening of the ion channel. This results in an influx of cations and depolarization of the neuron, generating a receptor potential. If the receptor potential reaches the threshold, it triggers action potentials that are transmitted to the brain.

In addition to this ionotropic mechanism, there is evidence for metabotropic signaling pathways involving G-proteins and second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3) that can modulate the neuronal response.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification of active pheromone components.

Olfactory Signal Transduction Pathway

Caption: Simplified model of the insect olfactory signal transduction pathway.

Conclusion

This compound is a critically important semiochemical that mediates fundamental behaviors in a diverse range of insect species. Its role as a precise component in sex pheromone blends and as a trail marker underscores the specificity and efficiency of chemical communication in insects. A thorough understanding of its function, the behavioral responses it elicits, and the underlying neurobiological mechanisms is essential for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping. Further research into the specific odorant receptors and downstream signaling components will continue to refine our knowledge and open new avenues for manipulating insect behavior.

References

Unraveling the Neural Response to (Z)-9-Hexadecenal: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of olfactory receptor neurons (ORNs) that respond to the insect sex pheromone (Z)-9-Hexadecenal. With a focus on the latest research findings, this document provides a comprehensive overview of the responsible olfactory receptors, the intricate signaling pathways they trigger, and detailed protocols for key experimental procedures. The quantitative data presented herein is meticulously organized to facilitate comparative analysis, and complex biological processes are visualized through clear, concise diagrams.

Introduction to this compound and its Role in Insect Olfaction

This compound is a crucial semiochemical, acting as a sex pheromone component for numerous insect species, particularly within the Lepidoptera order. Notably, it is a key component in the pheromone blends of several economically significant agricultural pests belonging to the Helicoverpa genus, such as Helicoverpa armigera and Helicoverpa assulta. The precise ratio of this compound to other pheromone components is often critical for species-specific mate recognition, making the olfactory neurons that detect this compound a key area of study for developing targeted and effective pest management strategies.

Quantitative Analysis of ORN Responses to this compound

The response of olfactory receptor neurons to this compound has been quantified using various electrophysiological techniques. The following tables summarize key findings from studies on Helicoverpa species, providing a comparative look at the sensitivity and specificity of these neurons.

Table 1: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Pheromone Blends

| Treatment | Composition (Ratio) | Mean EAG Response (mV) |

| (Z)-11-Hexadecenal : this compound | 97:3 | 2.03 |

| (Z)-10-Hexadecenal : this compound | 97:3 | 1.86 |

| (Z)-12-Hexadecenal : this compound | 97:3 | 1.03 |

| (Z)-13-Hexadecenal : this compound | 97:3 | 0.87 |

| (Z)-11-Hexadecenal | 100 | 1.71 |

| Hexane (Control) | 100 | 0.14 |

Data adapted from a study on EAG responses of H. armigera, indicating a significant response to the blend containing this compound.

The Olfactory Receptor and Signaling Cascade

The detection of this compound at the molecular level is initiated by its interaction with a specific olfactory receptor (OR) located on the dendritic membrane of an ORN.

The this compound Olfactory Receptor

Research on Helicoverpa armigera has identified a specific olfactory receptor, HarmOR6 , that responds to this compound.[1] It is important to note that HarmOR6 has been shown to be equally tuned to both this compound and (Z)-9-tetradecenal, another semiochemical.[1] This dual specificity highlights the complexity of pheromone perception and the potential for cross-reactivity in ORs. In Heliothis virescens, a large-spiking neuron within a specific sensillar type is tuned to this compound, though it can also be stimulated by (Z)-9-tetradecenal.

Signal Transduction Pathway

The binding of this compound to its cognate OR, in complex with the highly conserved co-receptor Orco , initiates a rapid and sensitive signaling cascade. The current understanding of insect olfactory signal transduction suggests a dual mechanism involving both ionotropic and metabotropic pathways.[2][3][4]

Upon ligand binding, the OR-Orco complex is believed to function as a ligand-gated ion channel, leading to a direct influx of cations and depolarization of the neuron (ionotropic signaling).[2][5] Concurrently, evidence also points towards the involvement of G-protein-coupled second messenger systems (metabotropic signaling), which can modulate the sensitivity and kinetics of the neuronal response.[4][6] This dual system allows for both rapid detection and nuanced signal processing.

References

- 1. researchgate.net [researchgate.net]

- 2. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 4. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional assay of mammalian and insect olfactory receptors using Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of (Z)-9-Hexadecenal: A Comprehensive Technical Guide to a Key Semiochemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Hexadecenal is a pivotal semiochemical that has evolved to mediate critical behaviors across a diverse range of insect species. Primarily recognized as a crucial component of female sex pheromone blends in numerous moth species within the order Lepidoptera, it plays a vital role in reproductive isolation and mate recognition. Its function, however, extends beyond sexual communication, as evidenced by its role as a trail pheromone in certain ant species. This in-depth technical guide explores the evolution of this compound as a semiochemical, detailing its biosynthesis, the intricacies of its reception and signal transduction, and the behavioral responses it elicits. The guide provides a thorough examination of the experimental methodologies used to study this fascinating molecule and presents key quantitative data in a comparative format.

Introduction

Semiochemicals, chemical signals that convey information between organisms, are fundamental to the intricate communication systems that have evolved in the natural world. Among these, this compound stands out as a molecule of significant evolutionary and ecological importance. Its primary role is as a sex pheromone, a chemical attractant released by one sex to lure the other for mating. In many moth species, the precise ratio of this compound to other compounds in the pheromone blend is critical for species-specific recognition, thereby acting as a pre-zygotic isolating mechanism that contributes to speciation.[1][2] Beyond its role in Lepidoptera, this compound has been identified as a trail pheromone in the Argentine ant, Linepithema humile, showcasing its functional versatility across different insect orders.[1] This guide will delve into the multifaceted evolution of this compound, providing a detailed overview of its biochemical and physiological underpinnings.

Biosynthesis of this compound

The biosynthesis of this compound in moths is intrinsically linked to fatty acid metabolism. The process originates from common saturated fatty acids, which undergo a series of enzymatic modifications to produce the final pheromone component.

Key Enzymatic Steps:

-

Desaturation: The process typically begins with a C16 saturated fatty acid, palmitic acid. A specific desaturase enzyme introduces a double bond at the delta-9 position, converting palmitoyl-CoA to (Z)-9-hexadecenoyl-CoA. The specificity of these desaturases is a key factor in determining the final pheromone composition and is a subject of intense evolutionary study.

-

Reduction: The resulting acyl-CoA is then reduced to the corresponding fatty alcohol, (Z)-9-hexadecenol, by a fatty acyl-CoA reductase (FAR).

-

Oxidation: Finally, an alcohol oxidase or dehydrogenase converts the fatty alcohol into the aldehyde, this compound.

This biosynthetic pathway is a critical area of research for developing pest management strategies, as disruption of these enzymatic steps can interfere with pheromone production and subsequent mating success.

Caption: Biosynthesis of this compound from Palmitoyl-CoA.

Quantitative Data on Pheromone Blends and Behavioral Responses

The species-specificity of moth sex pheromones often relies on precise ratios of multiple components. This compound is frequently a minor, yet indispensable, component of these blends. The following tables summarize quantitative data on pheromone blend composition and the corresponding behavioral responses in two well-studied heliothine moth species.

Table 1: Pheromone Gland Composition of Female Heliothis virescens and Helicoverpa armigera

| Compound | Heliothis virescens (% of total) | Helicoverpa armigera (% of total) |

| (Z)-11-Hexadecenal | 80-90% | 90-97%[3][4] |

| This compound | 1-5% | 1-3% [3][4] |

| (Z)-9-Tetradecenal | 5-10% | <1% |

| Hexadecanal | 1-2% | <1% |

Table 2: Behavioral Response of Male Moths to Varying Pheromone Blend Ratios

| Species | Blend Ratio ((Z)-11-Hexadecenal : this compound) | Behavioral Response (e.g., % attraction in wind tunnel) |

| Heliothis virescens | 95 : 5 | Optimal attraction |

| 100 : 0 | Reduced attraction | |

| 90 : 10 | Reduced attraction | |

| Helicoverpa armigera | 97 : 3 | Optimal attraction[5] |

| 100 : 0 | Significantly reduced attraction[5] | |

| 95 : 5 | Reduced attraction |

Experimental Protocols

The study of this compound as a semiochemical relies on a suite of specialized experimental techniques. The following are detailed methodologies for key experiments.

Pheromone Extraction and Analysis

Objective: To extract and quantify the pheromone components from the female moth pheromone gland.

Protocol:

-

Gland Excision: Pheromone glands are dissected from 2- to 3-day-old virgin female moths during their peak calling period (typically in the scotophase).

-

Solvent Extraction: The excised glands are immediately immersed in a small volume (e.g., 10-50 µL) of a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 30 minutes).

-

Internal Standard: A known amount of an internal standard (e.g., a synthetic analog not present in the natural blend) is added to the extract to allow for accurate quantification.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS. The gas chromatograph separates the different components of the blend based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum for each component, allowing for their identification and quantification relative to the internal standard.

Caption: Workflow for pheromone extraction and analysis.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the male moth's antenna to this compound and other pheromone components.

Protocol:

-

Antenna Preparation: A male moth is restrained, and one of its antennae is excised. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

-

Stimulus Delivery: A continuous stream of charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is injected into the airstream.

-

Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is proportional to the number of olfactory receptor neurons that are stimulated.

-

Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to determine the antenna's sensitivity to the compound.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral preference of male moths for different odor sources in a controlled laboratory setting.

Protocol:

-

Apparatus: A Y-shaped glass tube is used. Each arm of the 'Y' is connected to an odor source, and the base of the 'Y' is where the moth is introduced. A constant flow of purified air is passed through each arm.

-

Odor Sources: One arm contains a stimulus (e.g., a filter paper treated with a synthetic blend containing this compound), while the other arm contains a control (e.g., a filter paper treated with the solvent alone).

-

Moth Introduction: A single male moth is released at the base of the Y-tube.

-

Choice Recording: The moth's movement is observed, and its first choice of an arm (defined as moving a certain distance down the arm) is recorded. A "no choice" is recorded if the moth does not make a choice within a set time.

-

Data Analysis: The number of moths choosing the stimulus arm versus the control arm is analyzed using a chi-square test to determine if there is a significant preference.

Signaling Pathway of this compound Reception

The perception of this compound by a male moth is a complex process that begins at the antenna and culminates in a behavioral response.

Steps in the Signaling Pathway:

-

Pheromone Binding: Molecules of this compound enter the pores of the male's antennal sensilla and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. PBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) . In moths, these are often G-protein coupled receptors (GPCRs).

-

Signal Transduction Cascade: The activation of the OR triggers a conformational change, which in turn activates an associated G-protein. This initiates a second messenger cascade, often involving the production of cyclic AMP (cAMP) by adenylyl cyclase.

-

Ion Channel Opening and Depolarization: The increase in second messenger concentration leads to the opening of ion channels in the ORN membrane, causing an influx of positive ions (e.g., Na+ and Ca2+). This depolarizes the neuron.

-

Action Potential Generation: If the depolarization reaches a threshold, an action potential is generated and travels down the axon of the ORN.

-

Signal Processing in the Antennal Lobe: The axons of ORNs that express the same OR converge on specific glomeruli within the antennal lobe of the brain. This spatial organization of olfactory information is crucial for processing the pheromone signal.

-

Higher Brain Center Integration and Behavioral Response: Projection neurons transmit the processed information from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated with other sensory inputs and internal states, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Caption: Olfactory signal transduction pathway for this compound.

Conclusion

The evolution of this compound as a semiochemical highlights the remarkable specificity and adaptability of chemical communication in insects. Its role as a critical component of sex pheromone blends in a vast number of moth species underscores its importance in reproductive success and the maintenance of species boundaries. The detailed understanding of its biosynthesis, reception, and the resulting behavioral cascade, facilitated by the experimental protocols outlined in this guide, provides a robust framework for future research. This knowledge is not only of fundamental scientific interest but also holds significant potential for the development of novel and environmentally benign pest management strategies. Further investigations into the genetic basis of pheromone blend variation and the co-evolution of production and reception systems will continue to unravel the intricate evolutionary history of this versatile semiochemical.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral Coding of Sex Pheromone Blends with Reverse Ratios in Two Helicoverpa Species [plos.figshare.com]

Unveiling the Antifungal Potential of (Z)-9-Hexadecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenal, a naturally occurring long-chain aliphatic aldehyde, has emerged as a compound of interest in the search for novel antifungal agents. This technical guide provides a comprehensive overview of its antifungal properties, with a focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal therapeutics.

Antifungal Efficacy of this compound

The antifungal activity of this compound has been primarily investigated against the opportunistic human pathogen Aspergillus fumigatus. Quantitative data from these studies are summarized below, offering insights into its potency in inhibiting fungal growth and biofilm formation.

Table 1: Antifungal Activity of this compound against Planktonic Fungal Cells

| Fungal Species | Parameter | Concentration | Reference |

| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) for 90% inhibition | 0.078 mg/mL | [1] |

| Aspergillus fumigatus | Minimum Effective Concentration (MEC) for antimelanogenic activity | 0.293 mM | [2][3] |

| Magnaporthe oryzae | MEC for antimelanogenic activity | 2.34 mM | [2] |

| Aspergillus terreus | No demelanization observed | - | [2] |

| Aspergillus flavus | No demelanization observed | - | [2] |

Table 2: Anti-biofilm Activity of this compound

| Fungal Species | Parameter | Concentration | % Eradication/Inhibition | Reference |

| Aspergillus fumigatus | Minimum Biofilm Eradicating Concentration (MBEC) for 80% eradication | 0.156 mg/mL | 80% | [1] |

Note: There is currently a lack of published quantitative data on the antifungal activity of this compound against Candida species. This represents a significant gap in the understanding of its antifungal spectrum and warrants further investigation.

Mechanism of Action: Targeting Fungal Virulence

Current research indicates that this compound exerts its antifungal effects against Aspergillus fumigatus primarily by inhibiting the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin.[2][3] This pigment is a crucial virulence factor, protecting the fungus from the host immune system.

The proposed mechanism involves the targeting of the polyketide synthase (PKS) enzyme (encoded by the pksP/alb1 gene), a key enzyme in the DHN-melanin biosynthesis pathway.[2] Inhibition of this pathway leads to:

-

Reduced Melanin Content: A significant reduction in melanin content (91%) has been observed in A. fumigatus treated with this compound.[2][3]

-

Altered Cell Wall Organization: The loss of melanin results in a smooth conidial surface, in contrast to the rough and protrusion-covered surface of wild-type conidia.[2] This alteration can increase the susceptibility of the fungus to host immune cells.

-

Decreased Hydrophobicity: A notable decrease in cell surface hydrophobicity (59%) has been reported, which can impact fungal adhesion and biofilm formation.[2][3]

Signaling Pathway: DHN-Melanin Biosynthesis

The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway in Aspergillus fumigatus and the proposed point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC)

The antifungal susceptibility of planktonic fungal cells to this compound is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications for MEC determination.

Workflow:

Detailed Steps:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to achieve a final concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Compound Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no inoculum) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 24-48 hours.

-

Endpoint Determination:

-

MIC: The lowest concentration of the compound at which there is no visible growth.

-

MEC: The lowest concentration at which a significant reduction in pigmentation (demelanization) is observed visually compared to the growth control.[2]

-

Biofilm Eradication Assay (MTT Assay)

The ability of this compound to eradicate pre-formed fungal biofilms is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.

Workflow:

Detailed Steps:

-

Biofilm Formation: A fungal suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow biofilm formation.

-

Washing: The supernatant is discarded, and the biofilms are washed with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Compound Treatment: Serial dilutions of this compound are added to the wells containing the pre-formed biofilms and incubated for a further 24 hours.

-

MTT Addition: The compound solution is removed, and MTT solution is added to each well. The plate is incubated to allow for the metabolic conversion of MTT to formazan by viable fungal cells.

-

Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of biofilm eradication is calculated relative to the untreated control.

Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)

SEM is employed to visualize the structural changes in fungal biofilms following treatment with this compound.

Detailed Steps:

-

Biofilm Formation and Treatment: Biofilms are formed on a suitable substrate (e.g., glass coverslips) and treated with this compound as described above.

-

Fixation: The biofilms are fixed with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer.

-

Dehydration: The fixed biofilms are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

-

Critical Point Drying: The dehydrated samples are subjected to critical point drying to preserve their three-dimensional structure.

-

Sputter Coating: The dried samples are coated with a thin layer of a conductive material (e.g., gold-palladium).

-

Imaging: The coated samples are then visualized using a scanning electron microscope.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly against Aspergillus fumigatus, by targeting the DHN-melanin biosynthesis pathway, a key virulence determinant. The data presented in this guide provide a solid foundation for further research and development.

Key areas for future investigation include:

-

Broadening the Antifungal Spectrum: A critical next step is to evaluate the efficacy of this compound against a wider range of clinically relevant fungi, including Candida species and other molds.

-

Elucidating the Molecular Mechanism: Further studies are needed to precisely define the molecular interactions between this compound and its target enzymes.

-

In Vivo Efficacy and Toxicology: Preclinical studies are required to assess the in vivo antifungal efficacy, pharmacokinetic properties, and toxicological profile of this compound to determine its potential as a therapeutic agent.

-

Synergistic Studies: Investigating the potential for synergistic effects when this compound is combined with existing antifungal drugs could lead to more effective treatment strategies.

The exploration of natural compounds like this compound offers a promising avenue for the discovery of new and effective antifungal therapies to combat the growing challenge of fungal infections.

References

(Z)-9-Hexadecenal: An In-depth Technical Guide to its Role in Interspecific and Intraspecific Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Hexadecenal is a pivotal semiochemical in the intricate communication networks of numerous insect species. Primarily recognized as a crucial component of female- sex pheromones in many Lepidoptera, its role extends beyond simple mate attraction, mediating complex behaviors in both intraspecific and interspecific contexts. This technical guide provides a comprehensive overview of the signaling mechanisms, behavioral effects, and experimental methodologies associated with this compound. Quantitative data are systematically presented, and detailed protocols for key experimental techniques are provided to facilitate further research and application in pest management and drug development.

Intraspecific Signaling: A Key to Reproductive Success

Within a species, this compound is a fundamental component of the sex pheromone blend, primarily in moths of the family Noctuidae. Its primary function is to attract males, initiating the cascade of behaviors that lead to mating.

Role in Helicoverpa Species

The critical importance of this compound is particularly well-documented in the closely related and sympatric moth species, Helicoverpa armigera and Helicoverpa assulta. These species utilize the same two primary pheromone components, (Z)-11-hexadecenal (Z11-16:Ald) and this compound (Z9-16:Ald), but in strikingly different ratios. This ratio is the key determinant for species-specific mate recognition and reproductive isolation.

| Species | (Z)-11-hexadecenal (Z11-16:Ald) Ratio | This compound (Z9-16:Ald) Ratio | Reference |

| Helicoverpa armigera | ~97% | ~3% | [1] |

| Helicoverpa assulta | ~5% | ~95% | [1] |

H. zea males exhibit upwind flight behavior in response to (Z)-11-hexadecenal alone, but the addition of this compound significantly enhances the level of behavioral activity.[2]

Interspecific Signaling: A Double-Edged Sword

The same compound that signals mate availability within a species can have profound effects on other species, acting as an antagonist or, conversely, as a kairomone.

Antagonistic Effects

The precise pheromone blend ratios that ensure reproductive success for one species can act as a deterrent to closely related species, preventing interbreeding. For instance, the high concentration of this compound in the pheromone blend of H. assulta is inhibitory to H. armigera males, and vice-versa.

Kairomonal Effects for Parasitoids

This compound can be exploited by natural enemies as a kairomone to locate their hosts. The egg parasitoid Trichogramma pretiosum, a natural enemy of Heliothis zea, utilizes the host's sex pheromone as a cue to find its eggs. A synthetic blend of the H. zea sex pheromone, which includes this compound, has been shown to increase the rate of parasitism of H. zea eggs by T. pretiosum in greenhouse experiments.[3]

| Parasitoid Species | Host Species | Semiochemical | Effect | Reference |

| Trichogramma pretiosum | Heliothis zea | This compound (in blend) | Kairomone (Increases parasitism) | [3] |

| Trichogramma chilonis | Helicoverpa assulta | This compound (in blend) | Kairomone (Attraction) | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in moths is a multi-step process involving a series of enzymes acting on fatty acid precursors. The general pathway involves desaturation of a saturated fatty acid, followed by chain-shortening, reduction, and in some cases, acetylation or oxidation. Advances in synthetic biology have enabled the de novo biosynthesis of this compound in engineered yeast strains, offering a sustainable and economical production method.[3]

Olfactory Signal Transduction

The detection of this compound by male moths initiates a sophisticated signal transduction cascade within the olfactory sensory neurons (OSNs) located in the antennae.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecule is thought to be bound by Odorant-Binding Proteins (OBPs). These proteins facilitate its transport to the dendritic membrane of the OSN. The pheromone then binds to a specific Olfactory Receptor (OR), which is a ligand-gated ion channel. This binding event opens the channel, leading to an influx of cations and depolarization of the neuronal membrane. This initial depolarization can be amplified by a secondary messenger cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP), which can also directly or indirectly modulate the ion channel. The resulting action potentials are then transmitted to the antennal lobe of the brain for further processing. Protein Kinase C (PKC) has also been shown to play a regulatory role in this process.

Experimental Protocols

A variety of sophisticated techniques are employed to study the effects of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis

GC-MS is the gold standard for identifying and quantifying pheromone components.

-

Pheromone Gland Extraction:

-

Excise the pheromone glands from 2-3 day old virgin female moths during their calling period.

-

Submerge the glands in a small volume (e.g., 50 µL) of high-purity hexane for 30 minutes.

-

Remove the glands and concentrate the extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the extract into a GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Temperature Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

Identification: Compare retention times and mass spectra with those of authentic standards.

-

Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to an odorant.

-

Antenna Preparation:

-

Excise an antenna from a male moth at the base.

-

Cut off the distal tip of the antenna.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline). The recording electrode makes contact with the distal end, and the reference electrode with the base.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A puff of air (e.g., 0.5 s) carrying a known concentration of this compound is injected into the continuous airstream.

-

-

Data Acquisition:

-

The potential difference between the electrodes is amplified and recorded. The negative deflection in the signal represents the depolarization of the olfactory sensory neurons.

-

Wind Tunnel Bioassay

Wind tunnels are used to study the behavioral responses of insects to odor plumes in a controlled environment.

-

Wind Tunnel Setup:

-

Use a glass or Plexiglas tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high).

-

Maintain a constant, laminar airflow (e.g., 0.3 m/s).

-

Control temperature, humidity, and light conditions to mimic the natural environment of the insect.

-

-

Pheromone Source:

-

Apply a known amount of synthetic this compound (often in a blend) to a filter paper or rubber septum.

-

Place the source at the upwind end of the tunnel.

-

-

Behavioral Observation:

-

Release male moths at the downwind end of the tunnel.

-

Record a series of behaviors, including taking flight, upwind flight, casting and surging, and contact with the pheromone source.

-

Conclusion

This compound is a multifaceted semiochemical that plays a vital role in the chemical ecology of numerous insect species. A thorough understanding of its function in both intraspecific and interspecific signaling is crucial for the development of novel and sustainable pest management strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and other semiochemicals in modulating insect behavior. The continued investigation into the biosynthesis, perception, and behavioral effects of this compound will undoubtedly unveil new avenues for targeted and environmentally benign pest control.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-9-Hexadecenal from Aleuritic Acid

These application notes provide a detailed protocol for the chemical synthesis of (Z)-9-Hexadecenal, a known insect sex pheromone, utilizing aleuritic acid as the starting material. Aleuritic acid, (9R,10S,16-trihydroxyhexadecanoic acid), is a major component of shellac[1][2]. The synthesis involves a multi-step process, including oxidative cleavage of the vicinal diol in aleuritic acid, followed by a Wittig reaction to introduce the Z-configured double bond, and subsequent functional group manipulations to yield the final aldehyde product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing an overview of the efficiency of the process.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Mass (g) | Moles (mol) | Product Mass (g) | Moles (mol) | Yield (%) |

| 1 | Methyl 9-oxononanoate | 186.25 | 10.0 | 0.0316 | 5.2 | 0.0279 | 88 |

| 2 | Methyl (Z)-9-hexadecenoate | 268.45 | 5.0 | 0.0268 | 6.1 | 0.0227 | 85 |

| 3 | (Z)-9-Hexadecen-1-ol | 240.44 | 5.5 | 0.0205 | 4.5 | 0.0187 | 91 |

| 4 | This compound | 238.42 | 4.0 | 0.0166 | 3.3 | 0.0138 | 83 |

Experimental Protocols

Step 1: Oxidative Cleavage of Aleuritic Acid to Methyl 9-oxononanoate

This step involves the protection of the carboxylic acid group of aleuritic acid followed by oxidative cleavage of the 9,10-diol.

-

Esterification: Suspend aleuritic acid (10.0 g, 0.0316 mol) in methanol (150 mL). Add concentrated sulfuric acid (2 mL) dropwise. Heat the mixture to reflux for 4 hours. After cooling to room temperature, neutralize the solution with saturated sodium bicarbonate solution and extract with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 16-hydroxy-9,10-dihydroxyhexadecanoate.

-